Product packaging for Linoleamidopropyl dimethylamine(Cat. No.:CAS No. 81613-56-1)

Linoleamidopropyl dimethylamine

Cat. No.: B1627715
CAS No.: 81613-56-1
M. Wt: 364.6 g/mol
InChI Key: YLXASPMPBDPQLL-MURFETPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleamidopropyl Dimethylamine is a versatile chemical compound derived from linoleic acid, a naturally occurring fatty acid, and is structurally characterized as an amidoamine with a dimethylamine group . This structure classifies it as a cationic surfactant, which is fundamental to its dual functionality as both a conditioning agent and an antimicrobial substance . In personal care research, it is highly valued for its excellent conditioning, emulsifying, and antistatic properties. It is extensively studied for its ability to improve hair texture, manageability, and softness in formulations like shampoos and conditioners, and for its mildness and skin-conditioning effects in skincare products . Beyond its conditioning applications, this compound shows significant promise in antimicrobial research. As a tertiary amine, it belongs to a class of amine-containing surfactants known for their efficacy against a range of pathogens . Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cytoplasmic leakage and cell death . Ongoing scientific investigations are exploring its potential, and that of related quaternary ammonium derivatives, in developing improved disinfection solutions, particularly against challenging ocular pathogens like Acanthamoeba species which can cause microbial keratitis . Researchers can leverage its non-specific, multi-targeted mechanism, which may reduce the likelihood of resistance development . The compound is supplied as a clear to pale yellow liquid . It is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44N2O B1627715 Linoleamidopropyl dimethylamine CAS No. 81613-56-1

Properties

CAS No.

81613-56-1

Molecular Formula

C23H44N2O

Molecular Weight

364.6 g/mol

IUPAC Name

(9Z,12Z)-N-[3-(dimethylamino)propyl]octadeca-9,12-dienamide

InChI

InChI=1S/C23H44N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h8-9,11-12H,4-7,10,13-22H2,1-3H3,(H,24,26)/b9-8-,12-11-

InChI Key

YLXASPMPBDPQLL-MURFETPASA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCCN(C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCN(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Primary Synthesis of Linoleamidopropyl Dimethylamine (B145610)

Linoleamidopropyl dimethylamine is an amidoamine compound synthesized through a direct amidation process. cir-safety.org This synthesis is noted for being a clean process that typically yields a high purity product of 98-99%, with starting materials like DMAPA being the primary source of any potential impurities. cir-safety.org

The principal method for producing this compound is the condensation reaction, specifically an amidation, between linoleic acid and 3,3-Dimethylaminopropylamine (DMAPA). cir-safety.orgcir-safety.org In this reaction, the carboxylic acid group (-COOH) of linoleic acid reacts with the primary amine group (-NH₂) of DMAPA. This process forms a stable secondary amide bond (-CONH-) and releases a molecule of water as a byproduct. The resulting molecule incorporates the hydrophobic fatty tail of linoleic acid and the tertiary amine head of DMAPA, connected by a propyl chain. cir-safety.orgcir-safety.org

The efficiency and outcome of the amidation reaction are significantly influenced by specific process parameters, most notably temperature and pH. The reaction is generally conducted under either acidic or alkaline conditions to facilitate the condensation. cir-safety.orgcir-safety.org Temperature control is critical for driving the reaction to completion while minimizing side reactions.

For the synthesis of related fatty acid amidoamines, the reaction mixture is heated to temperatures ranging from over 75°C to under 175°C. cir-safety.org In a specific example of a similar amidoamine synthesis, the reactants are heated to approximately 150°C until the reflux of DMAPA slows, after which the temperature is increased to 160°C and held for several hours to ensure the reaction completes. google.com

Table 1: Reported Reaction Conditions for Fatty Acid Amidoamine Synthesis This table is interactive. You can sort and filter the data.

Parameter Value Source
Reactants Fatty Acid, DMAPA cir-safety.org, cir-safety.org
pH Condition Acidic or Alkaline cir-safety.org, cir-safety.org
Temperature Range > 75°C to < 175°C cir-safety.org

While direct thermal condensation is common, catalytic processes offer alternative pathways for amide bond formation, often under milder conditions. Various catalytic systems have been reviewed for direct amidation reactions. mdpi.com Though not always applied specifically to this compound, these methods represent important technologies in amide synthesis.

Examples of such catalytic systems include:

Zirconium and Hafnium-based Lewis Acids: These catalysts can facilitate amide formation in relatively mild conditions (e.g., 70°C) and can often be reused. mdpi.com

Manganese-pincer Complexes: These have been explored for dehydrogenative amidation reactions. mdpi.com

Carbodiimides with N-hydroxy Compounds: A process utilizing a carbodiimide (B86325) in the presence of a catalytic amount of an N-hydroxy compound can be employed for the manufacture of amides. google.com

These catalytic approaches work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, thereby lowering the energy barrier for the reaction. mdpi.com

Amidation of Linoleic Acid with 3,3-Dimethylaminopropylamine (DMAPA)

Derivatization and Advanced Synthesis of this compound Analogues

The basic structure of this compound, with its reactive tertiary amine and fatty acid chain, allows for further chemical modification. These derivatizations create advanced structures with specific properties.

This compound Dimer Dilinoleate is a complex derivative formed from the base amidoamine. ewg.orgspecialchem.com It is chemically defined as the salt or compound resulting from the combination of this compound and a dimer of linoleic acid, in a 1:1 ratio. ewg.orgspecialchem.comthegoodscentscompany.com

The synthesis of this structure is a multi-step process:

Synthesis of the Amidoamine: this compound is first produced as described in section 2.1.

Dimerization of Linoleic Acid: Separately, linoleic acid undergoes a dimerization reaction, where two molecules of the fatty acid are linked together. This process creates a dicarboxylic acid known as a dimer acid or dimer dilinoleic acid.

Salt Formation: The pre-formed this compound is then reacted with the dimer dilinoleic acid. The tertiary amine group of the amidoamine acts as a base, and the carboxylic acid groups of the dimer acid act as the acid, forming a stable dimeric salt. ewg.orgspecialchem.com The synthesis of related compounds, such as Diisopropyl Dimer Dilinoleate, also relies on using a pre-dimerized linoleic acid as a key reactant. specialchem.com

Quaternization is a fundamental reaction used to convert the tertiary amine in this compound into a permanently charged quaternary ammonium (B1175870) cation. google.com This transformation results in the formation of cationic polymers with enhanced properties. paulaschoice.co.uk

Linoleamidopropyl PG-Dimonium Chloride Phosphate (B84403) is a prominent example of such a derivative. paulaschoice.co.uknih.gov Its name indicates a complex structure where "PG" refers to a propylene (B89431) glycol moiety, and "Dimonium Chloride Phosphate" refers to the quaternary dimethyl ammonium structure with chloride and phosphate as counter-ions. cosmileeurope.eu

The synthesis pathway involves the following key chemical transformation:

Quaternization: The nitrogen atom of the tertiary amine group on this compound attacks an alkylating agent. This reaction forms a new carbon-nitrogen bond, leaving the nitrogen with a permanent positive charge. google.comresearchgate.net The process can be conducted without solvents at high temperatures, where a quaternizing agent like dimethylsulfate is added to the molten tertiary amine under an inert atmosphere. google.com The reaction is exothermic, and the temperature is maintained above the melting point of the resulting quaternary amine product until the alkylating agent is fully consumed. google.com

The synthesis of the specific molecule Linoleamidopropyl PG-Dimonium Chloride Phosphate is a more complex derivatization that involves reacting the base amidoamine with reagents that introduce the propylene glycol, phosphate, and chloride components, ultimately yielding the final quaternized phospholipid-like structure. paulaschoice.co.ukci.guide

Synthesis of Deuterated Amine Precursors and their Role in Chemical Synthesis

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into molecular structures serves as a powerful tool in chemical and pharmaceutical sciences. Deuterated compounds, including amine precursors for the synthesis of molecules like this compound, are pivotal for various applications. Their synthesis requires specialized methods to achieve high levels of deuterium incorporation at specific molecular positions.

The primary role of deuterating amine precursors is to create isotopically labeled molecules that can be used as internal standards in quantitative analysis by mass spectrometry, to probe reaction mechanisms, or to study the metabolic fate of a compound. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of that bond. This has been shown to improve the in vivo efficacy of certain drugs by slowing their oxidative deamination.

Several synthetic strategies have been developed for the preparation of deuterated amines. These methods often focus on achieving high isotopic purity and regioselectivity.

Direct H/D Exchange: Modern methods allow for the direct exchange of hydrogen for deuterium on the amine molecule. One such approach is an organophotocatalytic method that uses D₂O as the deuterium source under mild conditions, offering a cost-effective and direct route to α-deuterated primary amines. rsc.org Other techniques use metal catalysts, such as ruthenium or rhodium, to facilitate C-H activation and subsequent deuteration. researchgate.net

Reductive Deutero-amination: A bio-inspired method utilizing a calcium-hexafluoroisopropanol (HFIP) system enables the site-selective reductive deutero-amination of α-oxo-carbonyl compounds. nih.gov With a deuterium source like a d₂-Hantzsch ester, this reaction achieves excellent deuteration efficiency (>99%) and is compatible with a wide range of functional groups. nih.gov

Synthesis from Deuterated Reagents: A more traditional approach involves building the amine from smaller, deuterated building blocks. For instance, a method for producing deuterated dimethylamine involves using a deuterated methylation reagent, such as TsOCD₃, to react with a protected amine precursor. researchgate.net Subsequent removal of the protecting groups yields the desired deuterated amine with high isotopic purity. researchgate.net

While direct literature on the synthesis of deuterated this compound is not prevalent, the methods described for its precursors, such as dimethylamine, are well-established. The application of these deuterated precursors would enable advanced analytical and metabolic studies of the final amidoamine product.

Principles of Green Chemistry in Amidoamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com In the industrial synthesis of amidoamines like this compound, these principles are applied to enhance sustainability, efficiency, and safety.

A core tenet of green chemistry is the use of renewable rather than depleting raw materials. The synthesis of this compound is inherently aligned with this principle through one of its primary feedstocks.

Fatty Acid Source: The "linoleamido" portion of the molecule is derived from linoleic acid, an unsaturated fatty acid. This is readily sourced from abundant and renewable vegetable oils, such as safflower and soya oils. ulprospector.com

Amine Precursor Source: The amine component, 3-(dimethylamino)-1-propylamine (DMAPA), is traditionally produced via petrochemical routes. However, significant research is underway to produce amines and their precursors from renewable biomass. acs.org Catalytic amination of biomass-derived oxygenates (such as alcohols, aldehydes, and acids) presents a promising pathway. acs.org For example, platform molecules derived from the hydroprocessing of cellulose (B213188) can be converted into diols and subsequently aminated to form various linear and cyclic amines for industrial use. acs.org While a direct commercial route from biomass to DMAPA may still be developing, the foundational chemistry demonstrates the potential to shift the entire synthesis of this compound to renewable feedstocks.

Reaction Condition Optimization: The condensation reaction between the fatty acid and the polyamine can be optimized to improve efficiency. Increasing the reaction temperature can significantly speed up the reaction, although care must be taken to avoid undesirable side reactions. google.com The removal of water, a byproduct of the condensation, drives the reaction equilibrium towards the product, increasing conversion efficiency. google.com

Waste Reduction and Management: Sustainable manufacturing emphasizes minimizing waste output. americochemical.com Implementing a Zero Liquid Discharge (ZLD) system ensures that no wastewater is released into the environment; instead, it is collected, treated, and reused where possible. americochemical.com Another strategy is optimizing the "bath life" of reaction mixtures through advanced filtration or additives, which reduces the frequency of changeovers and the volume of waste generated. americochemical.com

Energy Efficiency: Manufacturing processes can be designed to recapture and reuse energy. A counterflow heat exchange setup, for example, can efficiently transfer heat from hot process water to cool intake water, significantly reducing the energy required for heating and lowering utility costs. americochemical.com

Solvent Selection: Choosing environmentally benign solvents is a key aspect of green chemistry. mdpi.com Efforts are made to replace hazardous solvents like dimethylformamide (DMF) with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF), which have been shown to improve the efficiency and sustainability of related amine syntheses. mdpi.com In some cases, reactions can be conducted without any solvent, further reducing environmental impact. mdpi.com

Process Analytical Technology (PAT): To optimize the end product's composition, modern synthesis can employ advanced analytical methods to track the reaction in real-time. google.com Monitoring the consumption of reactants (like residual fatty acids) and the formation of the amidoamine product allows for precise control over the reaction, ensuring it proceeds to completion and meets quality specifications. google.com

Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of Linoleamidopropyl dimethylamine (B145610). These techniques provide a unique fingerprint of the molecule, allowing for its unambiguous identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in Linoleamidopropyl dimethylamine. The IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral pattern.

For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm its structure. The presence of a secondary amide group is indicated by a characteristic N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹, and an amide I band (C=O stretch) around 1630-1680 cm⁻¹. The long alkyl chain will produce strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region. Furthermore, the C-N stretching vibrations of the tertiary amine and the amide group would appear in the fingerprint region (below 1500 cm⁻¹).

A representative, though hypothetical, table of characteristic IR absorption peaks for this compound is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, broadN-H stretching (amide)
~2925StrongAsymmetric C-H stretching (CH₂)
~2855StrongSymmetric C-H stretching (CH₂)
~1650StrongC=O stretching (Amide I)
~1550ModerateN-H bending (Amide II)
~1465ModerateC-H bending (CH₂)
~1250ModerateC-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

In a ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals reveal the different types of protons and their connectivity. For this compound, distinct signals would be expected for the protons of the linoleyl chain (including the characteristic signals for the olefinic protons), the propyl chain, and the dimethylamino group.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the double bonds in the linoleyl chain, and the carbons of the dimethylamino and propyl groups.

The following tables present hypothetical ¹H and ¹³C NMR data for this compound.

Hypothetical ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.34Multiplet4H-CH=CH-
~3.25Triplet2H-C(O)NH-CH ₂-
~2.77Triplet2H=CH-CH ₂-CH=
~2.20Singlet6H-N(CH ₃)₂
~2.15Triplet2H-CH ₂-N(CH₃)₂
~2.04Quartet4H-CH ₂-CH=
~1.60Pentet2H-NHCH₂-CH ₂-CH₂N-
~1.30Multiplet~20H-(CH ₂)n-
~0.88Triplet3H-CH

Hypothetical ¹³C NMR Data

Chemical Shift (ppm)Assignment
~173.5-C =O (Amide)
~130.0-C H=C H-
~58.0-CH₂-N (CH₃)₂
~45.5-N(C H₃)₂
~39.5-NH-C H₂-
~36.0-C H₂-C(O)-
~25-32-(C H₂)n-
~22.5-C H₂-CH₃
~14.0-C H₃

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

The fragmentation of the parent ion in the mass spectrometer will yield characteristic product ions. Key fragmentation pathways would likely involve the cleavage of the amide bond and the bonds adjacent to the tertiary amine, providing further confirmation of the structure.

Chromatographic Methods for Quantitative Analysis and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound and for the separation and quantification of non-volatile impurities. A reversed-phase HPLC method, using a C18 column, is typically employed. Detection can be achieved using a UV detector if the analyte has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

This method can effectively separate the main component from potential impurities such as unreacted linoleic acid and other related amidoamines. The concentration of this compound can be accurately determined by comparing its peak area to that of a certified reference standard.

A generic HPLC method for the analysis of amidoamines is outlined in the table below. nih.gov

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Acetonitrile, B: Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detector ELSD or CAD
Column Temperature 30 °C
Injection Volume 10 µL

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Amine Detection

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. However, GC is particularly well-suited for the detection and quantification of volatile impurities, such as residual 3,3-dimethylaminopropylamine (DMAPA), which is a key starting material in the synthesis of the target compound. cir-safety.org

Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of these volatile impurities by comparing their mass spectra with reference libraries. The use of a specific column for amines, such as a Restek RTX-5 Amine column, can improve the peak shape and separation of these basic compounds. chromforum.org

The following table provides a general set of parameters for the GC-MS analysis of residual amines.

ParameterCondition
Column Capillary column for amines (e.g., RTX-5 Amine), 30 m x 0.25 mm ID, 0.5 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 50 °C, ramp to 280 °C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

The safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel highlights the importance of controlling impurities like DMAPA in fatty acid amidopropyl dimethylamines. cir-safety.orgnih.govcir-safety.orgresearchgate.net The analytical methods described here provide the necessary tools to ensure the quality and purity of this compound for its intended applications.

Ionic Chromatography (IC)

Ionic Chromatography (IC) is a well-established and powerful technique for the analysis of ionic species, including amines, in complex matrices. thermofisher.com It is particularly valuable for determining trace levels of cationic and anionic impurities in raw materials and finished products. In the context of this compound, IC with suppressed conductivity detection is employed for the quantitative analysis of residual ionic species, such as the precursor amine, 3,3-Dimethylaminopropylamine (DMAPA).

The fundamental principle of IC involves the separation of ions based on their affinity for a stationary phase, typically an ion-exchange resin. A liquid mobile phase, or eluent, carries the sample through the column. For the analysis of amines like DMAPA, which are cationic in acidic solutions, a cation-exchange column is utilized. thermofisher.com The separation is often achieved using an acidic eluent, such as methanesulfonic acid (MSA). d-nb.infonih.gov

A typical IC method for analyzing amines in a cosmetic ingredient matrix would involve the following components:

Parameter Description Source(s)
Analytical Column IonPac® CS17 or CS19 Cation-Exchange Column (e.g., 250 mm x 4 mm) thermofisher.comnih.govnih.gov
Guard Column IonPac® CG17 or CG19 (e.g., 50 mm x 4 mm) nih.gov
Eluent Methanesulfonic Acid (MSA) solution (e.g., 1.5 - 15 mmol/L), sometimes with an organic modifier like acetonitrile. d-nb.infonih.govnih.gov
Flow Rate Typically 1.0 mL/min. nih.gov
Detection Suppressed Conductivity Detector. thermofisher.comnih.gov
Sample Preparation Extraction with a dilute acid solution (e.g., acetic acid) and potential clean-up using Solid Phase Extraction (SPE) to remove interfering matrix components. nih.gov

The Dionex IonPac CS19 column, for instance, is designed for analyzing polar amines and moderately hydrophobic amines, offering high capacity and efficiency, which is crucial for separating analytes from high-ionic-strength matrices. thermofisher.com The use of a Reagent-Free™ Ion Chromatography (RFIC™) system can further enhance consistency by electrolytically generating the eluent, ensuring precise and accurate concentrations. thermofisher.com

Method Validation and Development for Trace Impurities

The quality of this compound is highly dependent on the level of impurities, particularly unreacted starting materials. cir-safety.org Therefore, robust and validated analytical methods are essential for quality control.

Detection and Quantification of Residual 3,3-Dimethylaminopropylamine (DMAPA)

3,3-Dimethylaminopropylamine (DMAPA) is a key reactant in the synthesis of this compound and is a primary concern as a potential impurity. cir-safety.orgcir-safety.org Due to its potential to be a sensitizing agent, its levels are strictly monitored. cir-safety.orgiczhiku.com Various analytical methods have been developed for the sensitive detection and quantification of residual DMAPA.

Besides Ionic Chromatography, High-Performance Liquid Chromatography (HPLC) is a common technique. One HPLC method involves a derivatization step to make the amine detectable by UV spectrophotometry. For example, DMAPA can be reacted with salicylaldehyde (B1680747) to form a Schiff base, which can then be analyzed using reversed-phase HPLC. researchgate.net

Another advanced and highly sensitive method is Ion Mobility Spectrometry (IMS), which offers rapid analysis times (less than 1 minute) and requires only microliter sample volumes. nih.gov A validated IMS method for DMAPA in a similar amidoamine, stearamidopropyl dimethylamine (SAPDA), demonstrated a linear calibration range of 0.030-0.500 µg/mL. nih.gov

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides exceptional specificity and sensitivity. A UHPLC-MS/MS method using a core-shell hydrophilic interaction liquid chromatography (HILIC) column has been developed to simultaneously quantify DMAPA and the intermediate amidoamine in cosmetic products. daneshyari.com

The following table summarizes the performance of various methods for DMAPA quantification:

Method Typical Detection/Quantification Limit Key Features Source(s)
Ionic Chromatography (IC) Detection limits in the mg/kg (ppm) range (e.g., 2.1 - 7.9 mg/kg for various amines).Good for ionic species, high selectivity, no derivatization needed. nih.gov
HPLC with Derivatization Enables determination of 0.02–10% DMAPA in amidoamine samples.Allows for UV detection of otherwise non-UV-active amines. researchgate.net
Ion Mobility Spectrometry (IMS) Linear range: 0.030–0.500 µg/mL.Very fast analysis time, low sample volume requirement. nih.gov
UHPLC-MS/MS Not specified, but highly sensitive for trace analysis.High specificity and sensitivity, simultaneous analysis of multiple impurities. daneshyari.com

Orthogonal Analytical Methodologies in Quality Control

To ensure the comprehensive quality and safety of a product, relying on a single analytical technique is often insufficient. Orthogonal analytical methods—techniques that measure the same attribute using different physical principles—are employed to provide a more complete and reliable assessment of product quality. nist.govnist.gov This approach minimizes the risk of measurement bias and interferences that might be inherent to a single method. nist.gov

In the quality control of this compound, an orthogonal approach would involve combining several distinct analytical techniques to build confidence in the purity profile. For instance, the quantification of residual DMAPA could be performed using both Ionic Chromatography and a reversed-phase HPLC method.

Ionic Chromatography (IC) separates DMAPA based on its ionic charge and interaction with an ion-exchange column. thermofisher.com

Reversed-Phase HPLC (RP-HPLC) , especially after derivatization, separates the analyte based on its hydrophobicity. researchgate.netnih.gov

A successful correlation between the results from these two distinct methods provides strong evidence that the measurements are accurate and not subject to method-specific artifacts. Furthermore, a mass spectrometry-based method like UHPLC-MS/MS could be used as a third orthogonal technique, providing identification and quantification based on the mass-to-charge ratio of the molecule, offering an even higher degree of certainty. daneshyari.comoup.com This multi-faceted approach is a cornerstone of modern quality control in the chemical and pharmaceutical industries, ensuring a robust and reliable assessment of product purity. nist.govnih.gov

Mechanistic and Theoretical Studies of Linoleamidopropyl Dimethylamine

Structure-Function Relationships of Amidopropyl Dimethylamines

The functionality of amidopropyl dimethylamines is intrinsically linked to their molecular architecture, specifically the nature of the fatty acid tail and the presence of the amide and tertiary amine groups.

Impact of Fatty Acid Chain Length and Degree of Unsaturation

The length and degree of unsaturation of the fatty acid chain significantly influence the physicochemical properties of amidopropyl dimethylamines.

Chain Length: Generally, a longer alkyl chain enhances the surface activity of surfactants. researchgate.net For instance, studies on alkanolamide surfactants have shown that interfacial activity improves with increasing carbon chain length. researchgate.net In the context of amidopropyl dimethylamines, a longer chain, such as the C22 chain in behenamidopropyl dimethylamine (B145610), has been found to reduce aquatic toxicity compared to shorter chain counterparts. researchgate.net Conversely, shorter chain fatty acids may lead to different particle sizes in emulsions. scholasticahq.com For example, propylene (B89431) glycol (PG) monoesters of C12 fatty acids tend to produce larger particle sizes than their C8 counterparts. scholasticahq.com

Unsaturation: The presence of double bonds in the fatty acid chain, as seen in linoleamidopropyl dimethylamine derived from linoleic acid, introduces kinks in the hydrocarbon tail. This increased bulkiness can hinder the close packing of molecules, potentially increasing the critical micelle concentration (CMC). researchgate.net This effect is attributed to both an increase in the hydrophilicity of the surfactant and the difficulty in forming hydrogen bonds between the amide groups of adjacent molecules. researchgate.net

The following table summarizes the impact of fatty acid chain characteristics on the properties of related surfactant systems.

FeatureImpact on Surfactant Properties
Increased Chain Length Generally enhances interfacial activity. researchgate.net Can reduce aquatic toxicity. researchgate.net
Increased Unsaturation Increases the critical micelle concentration (CMC) due to hindered molecular packing. researchgate.net

Role of Amide and Tertiary Amine Functional Groups on Chemical Behavior

The amide and tertiary amine functional groups are the primary determinants of the chemical behavior of this compound. cir-safety.org

Amide Group: The amide linkage provides a site for hydrogen bonding between adjacent surfactant molecules, which can influence properties like the critical micelle concentration. researchgate.net The presence of the amide group generally leads to a lower CMC. researchgate.net However, amides are significantly less basic than amines because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the carbonyl group. patsnap.commasterorganicchemistry.com This resonance stabilization also makes the N-H bonds of amides more acidic than those of amines. masterorganicchemistry.com Amides can be formed through the reaction of a carboxylic acid with an amine, a process known as amidation. pressbooks.pub

Tertiary Amine Group: The tertiary amine group is basic due to the presence of a lone pair of electrons on the nitrogen atom, allowing it to act as a nucleophile. patsnap.comlumenlearning.com This group can be protonated in acidic to neutral conditions, imparting a positive charge to the molecule and transforming it into a cationic surfactant. researchgate.netnih.gov This charge is crucial for its function as an antistatic agent in cosmetic formulations. cir-safety.orgcir-safety.org The basicity of amines is influenced by their structure, with alkylamines generally being more basic than amides. ncert.nic.in

Protonation Equilibria and Charge Characteristics of the Tertiary Amine Moiety

The tertiary amine group in this compound can accept a proton, leading to a positively charged ammonium (B1175870) ion. pressbooks.pub This protonation is a key aspect of its function, particularly in aqueous environments.

The equilibrium between the uncharged amine and the protonated cation is dependent on the pH of the solution. pressbooks.pubresearchgate.net At lower pH values (more acidic conditions), the protonated form predominates. pressbooks.pub The tendency of the amine to accept a proton is quantified by its pKa value. The pKa of the tertiary amine group in similar surfactant structures has been determined through acid-base titrations. nih.gov

The charge characteristics of the molecule are significantly altered by protonation. The resulting cationic nature allows for electrostatic interactions, which are fundamental to its role as a conditioning and antistatic agent. researchgate.net The protonation of the tertiary amine leads to the formation of a cationic surfactant, which can then interact with negatively charged surfaces. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of surfactant molecules at a microscopic level. researchgate.net These simulations can provide insights into the conformation and aggregation of molecules like this compound at interfaces, such as the oil-water interface. sci-hub.stdocumentsdelivered.com

MD simulations of similar surfactant systems have revealed that:

The distribution of surfactant molecules at a liquid-liquid interface is broader than at an air-water interface. sci-hub.stdocumentsdelivered.com

The conformation of the surfactant, including the flexibility of its different components, can be analyzed. For example, in gemini (B1671429) surfactants, the spacer group is often more flexible than the alkyl tails. sci-hub.stdocumentsdelivered.com

The aggregation behavior and the formation of micelles can be studied, with findings indicating that micellization is often an entropy-driven process. rsc.org

Conformational analysis of this compound would involve studying the spatial arrangement of its atoms, including the flexible linoleyl chain and the polar headgroup. The presence of double bonds in the linoleyl chain will significantly influence its preferred conformations compared to a saturated alkyl chain.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides a theoretical framework for understanding the properties and interactions of molecules like this compound.

Quantum Mechanical Calculations of Molecular Interactions

Quantum mechanical (QM) calculations are employed to study noncovalent interactions, which are crucial for understanding the behavior of surfactants in solution and at interfaces. nih.govnih.gov Methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) can provide accurate calculations of interaction energies. nih.govnih.gov

For a molecule like this compound, QM calculations could be used to:

Determine the electrostatic potential surface, highlighting the electron-rich regions around the amide and amine groups.

Calculate the energies of interaction between the surfactant and other molecules, such as water or components of a surface.

Analyze the nature of these interactions, breaking them down into electrostatic, exchange, induction, and dispersion components using methods like SAPT. nih.govnih.gov

These calculations can help to rationalize the structure-function relationships observed experimentally and guide the design of new surfactants with desired properties. youtube.com

Simulation of Interfacial Phenomena

Computational simulations, particularly molecular dynamics (MD) and dissipative particle dynamics (DPD), have become powerful tools for investigating the behavior of surfactants at interfaces on a molecular level. While specific simulation studies focusing exclusively on this compound are not extensively found in publicly available literature, the principles and findings from simulations of structurally analogous surfactants—such as other cationic surfactants, fatty acid amides, and derivatives of linoleic acid—provide significant insights into its expected interfacial behavior. These simulations can elucidate mechanisms of self-assembly, adsorption at interfaces, and the formation of various aggregate structures that are difficult to observe experimentally.

Molecular dynamics simulations offer an atomistic view of surfactant molecules at interfaces, such as the air-water or oil-water interface. nih.govelsevierpure.com For a molecule like this compound, MD simulations can predict its orientation and conformation at an interface. It is anticipated that the hydrophilic dimethylamine headgroup would orient towards the aqueous phase, while the hydrophobic linoleamido tail would align towards the non-polar phase (e.g., air or oil). The presence of unsaturation in the linoleic acid-derived tail is expected to introduce kinks in the hydrocarbon chain, influencing the packing density and ordering of the surfactant molecules at the interface. nih.gov Simulations of similar cationic surfactants have demonstrated that the arrangement of molecules at the interface is a key determinant of surface tension reduction. nih.govacs.orgfigshare.comresearchgate.net

Dissipative particle dynamics is a coarse-grained simulation method that allows for the study of larger systems over longer timescales, making it particularly suitable for observing the self-assembly of surfactants into micelles and other complex structures. nih.govacs.orgfrontiersin.org For this compound, DPD simulations could model the process of micellization in an aqueous solution, predicting the critical micelle concentration (CMC) and the size and shape of the resulting aggregates. cam.ac.ukacs.org The interplay between the hydrophobic tails and hydrophilic heads, mediated by the amide linkage, would be a critical factor in determining the morphology of the self-assembled structures. nih.gov Studies on other amide-containing surfactants have shown that DPD can accurately predict how molecular structure translates to self-assembly behavior. nih.govacs.org

Furthermore, simulations can provide detailed thermodynamic and kinetic data regarding the adsorption of surfactants at interfaces. For instance, the free energy of adsorption and the dynamics of surfactant migration from the bulk solution to the interface can be calculated. nih.gov In the context of this compound, simulations could explore how factors like pH and ionic strength of the solution affect its interfacial behavior, given that the dimethylamine group is pH-sensitive.

To illustrate the type of data that can be obtained from such simulations, the following tables present hypothetical yet representative findings based on studies of analogous surfactant systems.

Table 1: Simulated Interfacial Properties of a Model Cationic Amidoamine Surfactant at an Air-Water Interface

ParameterSimulated ValueSignificance
Area per Molecule (Ų/molecule) 65Indicates the packing density at the interface. A larger area suggests less dense packing due to the bulky or kinked nature of the hydrophobic tail.
Interfacial Thickness (Å) 18Represents the width of the region where the surfactant molecules are ordered at the interface.
Order Parameter (S) 0.4A measure of the alignment of the surfactant tails. A value of 1 indicates perfect alignment perpendicular to the interface, while 0 indicates random orientation.
Surface Tension Reduction (mN/m) 35The simulated decrease in surface tension of water upon surfactant adsorption, indicating its effectiveness as a surfactant.

Table 2: Representative DPD Simulation Results for Micellar Properties of a Model Fatty Acid Amide Surfactant in Aqueous Solution

PropertyPredicted ValueDescription
Critical Micelle Concentration (CMC) (mM) 0.5The concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution.
Aggregation Number (N_agg) 55The average number of surfactant molecules that form a single micelle.
Micelle Shape Spherical/EllipsoidalThe predicted geometry of the self-assembled aggregates in solution. The shape can be influenced by concentration, temperature, and the presence of electrolytes.
Radius of Gyration (nm) 2.5A measure of the size of the micelle.

These tables exemplify the quantitative and descriptive data that molecular and mesoscopic simulations can provide. Such computational studies are invaluable for establishing structure-property relationships and for the rational design of surfactant formulations with desired interfacial characteristics. While direct simulation data for this compound is pending in the broader scientific literature, the established methodologies offer a clear path forward for its computational investigation.

Colloid and Surface Science of Linoleamidopropyl Dimethylamine

Surface Active Properties and Surfactant Classification

Linoleamidopropyl dimethylamine (B145610) is classified as a cationic surfactant. specialchem.com In acidic aqueous solutions, the tertiary amine group in its headgroup becomes protonated, acquiring a positive charge. This charge is a defining feature of its surface activity. The molecule's amphiphilic nature—possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail—drives it to accumulate at interfaces, such as the boundary between air and water or oil and water, thereby reducing the interfacial tension.

Critical Micelle Concentration (CMC) and Micellization Behavior

Surfactants in solution exist as monomers at low concentrations. As the concentration increases, they begin to self-assemble into organized structures known as micelles. The concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC). cosmileeurope.eudataphysics-instruments.com This is a critical parameter as it often corresponds to the concentration at which a surfactant's properties, such as detergency and solubilization, become most effective. dataphysics-instruments.com

Specific CMC values for linoleamidopropyl dimethylamine are not readily found in published research. However, the CMC is influenced by factors such as the length and saturation of the hydrophobic tail, and the nature of the hydrophilic headgroup. For comparison, related amidopropyl betaines, which are zwitterionic but share a similar hydrophobic tail structure, have been studied. For instance, lauramidopropyl betaine (B1666868) (LAPB), with a shorter C12 alkyl chain, has a CMC of approximately 0.2 g/L, while cocamidopropyl betaine (CAPB), with a mixed C8-C18 chain distribution, has a CMC around 0.1 g/L. tegewa.de It is generally expected that for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.

The micellization process is a dynamic equilibrium between monomers and micelles. theformulatorshop.com The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes or other molecules in the solution. science.gov For cationic surfactants like this compound, the repulsion between the positively charged headgroups will influence micelle formation and structure.

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

SurfactantChemical ClassAlkyl ChainCMC (g/L)
Lauramidopropyl Betaine (LAPB)AmphotericC12~ 0.2
Cocamidopropyl Betaine (CAPB)AmphotericC8-C18~ 0.1

This data is provided for comparative purposes as specific CMC data for this compound is not available in the cited literature. tegewa.de

Adsorption Behavior at Air-Liquid and Liquid-Solid Interfaces

The amphiphilic structure of this compound drives its adsorption at interfaces. At the air-liquid interface, the hydrophobic tails orient towards the air while the hydrophilic heads remain in the aqueous phase, leading to a reduction in surface tension. core.ac.uk This property is fundamental to its role in generating foam and wetting surfaces.

At the liquid-solid interface, the nature of the solid surface and the pH of the solution are critical. On negatively charged surfaces, such as hair and certain types of fabrics, the cationic headgroup of this compound will strongly adsorb through electrostatic attraction. anveya.com This adsorption is a key mechanism behind its use as a conditioning and antistatic agent, as it forms a film that can modify the surface properties, providing lubrication and neutralizing static charges. cosmileeurope.euspecialchem.com

Quantitative data on the surface excess concentration (Γ) and the area per molecule (A_min) at the interface for this compound are not available in the reviewed literature. However, for mixed surfactant systems, such as cocamidopropyl betaine with sodium dodecyl sulfate, these parameters have been calculated using the Gibbs adsorption isotherm. core.ac.uk These studies demonstrate how the composition of the surfactant mixture influences the packing at the interface. core.ac.uk

Emulsification and Dispersion Stabilization Properties

This compound's ability to adsorb at oil-water interfaces makes it an effective emulsifier, a substance that stabilizes mixtures of oil and water. cosmileeurope.eu This is a critical function in many cosmetic and industrial formulations which are often oil-in-water or water-in-oil emulsions.

Formation and Stability of Nanoemulsions and Microemulsions

Nanoemulsions and microemulsions are dispersions of oil and water with very small droplet sizes, typically in the range of 20-500 nm for nanoemulsions. specialchem.com These small droplet sizes lead to high stability against creaming or sedimentation and can improve the delivery of active ingredients. specialchem.comgoogle.com

While specific formulations of nanoemulsions or microemulsions using this compound as the primary emulsifier are not detailed in the available literature, the principles of their formation are well-established. The choice of surfactant is crucial for the successful formulation of these systems. google.com Often, a combination of surfactants, and sometimes a co-surfactant, is used to achieve the desired droplet size and stability. researchgate.net For example, studies on other surfactant systems have shown that the droplet size of nanoemulsions can be controlled by factors such as the oil-to-surfactant ratio and the energy input during emulsification. chemicalbook.comresearchgate.net Patents related to nanoemulsion formulations highlight the importance of the emulsifier system in achieving stable, small droplets for various applications, including drug delivery. google.comgoogle.com

Table 2: Example of Nanoemulsion Droplet Sizes with Different Surfactant Systems

Nanoemulsion SystemSurfactant(s)Mean Droplet Size (nm)
Linalool NanoemulsionNot specified126.57 ± 0.85
Andrographolide NanoemulsionCremophor EL122 ± 11

This data is from studies on other nanoemulsion systems and is provided for illustrative purposes. chemicalbook.comresearchgate.net

Interfacial Rheology of Adsorbed this compound Films

Interfacial rheology is the study of the mechanical properties of interfacial films, such as their elasticity and viscosity. researchgate.net These properties are critical for the stability of emulsions and foams, as they determine the interface's ability to resist deformation and rupture. researchgate.net The rheological behavior of an adsorbed surfactant film is dependent on the packing of the surfactant molecules, their interactions, and their ability to rearrange in response to stress.

There is no specific data available on the interfacial rheology of films formed by this compound. However, the study of interfacial rheology involves techniques such as oscillating drop or bubble methods to measure the dilational and shear moduli of the interface. core.ac.uk For cationic surfactants, the electrostatic interactions between the headgroups can significantly contribute to the elasticity of the interfacial film. The long, unsaturated linoleyl chain of this compound may also influence the viscoelastic properties of the film due to potential intermolecular interactions and packing constraints.

Interactions with Other Surfactant Classes and Polymers in Colloidal Systems

In many formulations, this compound is used in combination with other types of surfactants and polymers. These interactions can be synergistic, leading to enhanced performance, or antagonistic.

As a cationic surfactant, this compound will have strong electrostatic interactions with anionic surfactants. semanticscholar.org This can lead to the formation of complexes that may precipitate or form mixed micelles with properties different from the individual surfactants. core.ac.uksemanticscholar.org The interaction between cationic and anionic surfactants can significantly lower the CMC compared to the individual components. core.ac.uk

Polymers are frequently included in formulations to provide thickening, conditioning, and stability. Cationic surfactants like this compound can interact with both non-ionic and charged polymers. With anionic polymers, such as carbomer or xanthan gum, strong electrostatic interactions are expected, leading to the formation of polymer-surfactant complexes. researchgate.netnih.gov This can significantly alter the rheology of the solution. Studies on oleamidopropyl dimethylamine have shown that it can modify the properties of xanthan gum solutions. researchgate.netnih.gov

Interactions also occur with cationic polymers like polyquaternium-10. specialchem.comcir-safety.org In this case, the interaction is not driven by strong electrostatic attraction but by other forces, and the presence of the cationic surfactant can influence the adsorption of the polymer onto surfaces like hair. cir-safety.orgatamankimya.com The compatibility of polyquaternium-10 with a wide range of surfactants is a key aspect of its functionality in cosmetic formulations. atamankimya.com

Formulation Science and Material Science Applications

Formulation Strategies in Diverse Product Systems

The successful incorporation of Linoleamidopropyl dimethylamine (B145610) into product systems hinges on a nuanced understanding of its chemical properties, particularly its pH-dependent cationic nature.

As a cationic surfactant (when protonated at acidic pH), the compatibility of Linoleamidopropyl dimethylamine with other formulation components is a critical consideration. Its lipophilic tail provides compatibility with oils and esters, while the polar, protonated amine group governs its interactions with other charged species.

Anionic Surfactants: While cationic and anionic surfactants are generally considered incompatible due to the potential for precipitation, they can be formulated together under specific conditions. In systems like "2-in-1" conditioning shampoos, this compound can form complexes with anionic surfactants. The equilibrium of this interaction is delicate, allowing for simultaneous cleansing and conditioning as the complex dilutes upon rinsing, depositing the cationic conditioner onto the hair. The strength of these ionic interactions can be studied and quantified using techniques like Isothermal Titration Calorimetry (ITC). researchgate.net

Polymers and Silicones: this compound exhibits excellent compatibility with common conditioning polymers and silicones. It can work synergistically with polyquaternium compounds to enhance deposition and conditioning effects. When formulated with silicones such as amodimethicone, it can create a more uniform and durable conditioning film on the hair surface, improving lubricity and gloss more effectively than either ingredient alone. fraunhofer.de

Fatty Alcohols and Esters: In cream rinse conditioners and emulsions, this compound is almost always used in conjunction with fatty alcohols like Cetyl Alcohol or Stearyl Alcohol. These co-emulsifiers help to form a stable lamellar gel network, which structures the product and contributes to its creamy texture and slip. The combination is essential for building viscosity and ensuring the stability of the emulsion.

Table 1: Compatibility and Synergistic Interactions of this compound

Co-Formulant Type Interaction Mechanism Synergistic Effect
Sodium Laureth Sulfate Anionic Surfactant Ionic Complexation Enables formulation of conditioning shampoos ("2-in-1")
Polyquaternium-11 Cationic Polymer Co-deposition Enhanced film formation and static control
Amodimethicone Silicone Hydrophobic Interaction Improved lubricity, gloss, and durability of conditioning film

This compound, when neutralized, is a primary emulsifier capable of significantly influencing the viscosity and texture of a formulation. This effect is profoundly pH-dependent.

The tertiary amine group of this compound has a pKa (acid dissociation constant) that allows it to be protonated by adding an acid (like citric or lactic acid) during formulation. This protonation imparts a positive charge, making the molecule more water-soluble and surface-active. The electrostatic repulsion between the protonated headgroups, combined with the packing of the fatty chains with co-emulsifiers, leads to a substantial increase in viscosity.

Formulators can precisely control the final product's rheology by adjusting the pH. Typically, maximum viscosity is achieved in a pH range of 3.5 to 4.5. researchgate.net Outside this range, particularly at a higher pH, the molecule becomes deprotonated and less cationic, leading to a significant drop in viscosity and potential emulsion instability. researchgate.net This property also allows it to be used as a gelling agent in certain applications, such as hair colorant creams. manchester.ac.uk The result in a well-formulated conditioner is a rich, creamy texture that spreads easily and imparts a smooth, conditioned feel to the substrate.

Table 2: Influence of pH on the Rheological Properties of Amidoamine-Based Formulations

pH Level Cationic Charge Emulsification Capacity Resulting Viscosity
> 6.0 Very Low Poor Low / Water-thin
4.5 - 5.5 Moderate Moderate Moderate
3.5 - 4.5 High Excellent High / Thick Cream
< 3.5 Very High Good High (may decrease slightly)

This table represents the general behavior of amidoamine surfactants like this compound.

Interaction Mechanisms with Substrates (e.g., Hair Fibers, Textile Surfaces)

The conditioning efficacy of this compound is directly related to its ability to adsorb onto and interact with negatively charged surfaces like human hair or natural textiles.

Human hair, especially when damaged, carries a net negative charge due to the presence of cysteine-S-sulfonate (cysteic acid) residues formed from the oxidation of disulfide bonds. In an acidic formulation, the protonated this compound molecule becomes cationic and is drawn to these anionic sites.

The primary mechanism of action is a strong electrostatic interaction, which drives the adsorption of the molecule onto the hair fiber surface. researchgate.net Research on similar cationic surfactants has shown that this adsorption process can be modeled effectively. The kinetics often fit a pseudo-second-order model, indicating that the rate-limiting step involves the interaction between the surfactant and the binding sites on the substrate. researchgate.netnih.gov

The adsorption isotherm, which describes the amount of surfactant adsorbed at equilibrium, frequently aligns with the Freundlich model. researchgate.netnih.gov This suggests that the hair surface is heterogeneous, with binding sites of varying energy. At lower concentrations, this compound forms a monolayer where the molecules anchor to the surface via their cationic headgroups. researchgate.net At higher concentrations, a second layer may form through hydrophobic interactions between the fatty tails, creating a bilayer structure with the cationic heads oriented outwards. researchgate.netnih.gov This adsorbed layer reduces interfiber friction and smooths the cuticle scales. The strength of this binding can be characterized by techniques such as Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with the binding process. fraunhofer.denih.gov

Beyond surface adsorption, the transport of molecules into the hair fiber is a topic of interest. The established pathway for molecules to enter the hair is through the non-keratinous regions, specifically the cell membrane complex (CMC), which is a lipid-rich "cement" that holds the cuticle and cortical cells together. researchgate.netmdpi.com

The extent to which a molecule can penetrate the hair is significantly influenced by its molecular weight (MW). nih.govnih.gov this compound has a molecular weight of approximately 352.6 g/mol , placing it in the category of low-MW compounds.

Studies on the penetration of keratin-derived peptides of varying sizes provide a strong model for understanding these effects:

Low-MW compounds (< 500 Da): These molecules are small enough to penetrate through the CMC and deep into the hair's cortex. nih.govnih.gov This can lead to an increase in fiber volume and replenishment of some internal density. researchgate.netnih.gov

Mid-MW compounds (~2,500 Da): These can also penetrate into the cortex, though perhaps less deeply, and are effective at improving the hair's mechanical properties. nih.govnih.gov

High-MW compounds (> 75,000 Da): These large molecules primarily adsorb onto the hair's surface, with minimal penetration into the outer layers of the fiber. nih.govnih.gov Their effect is mainly surface repair and film formation.

Given its low molecular weight, it is plausible that this compound not only adsorbs strongly to the surface but may also achieve some degree of penetration into the cuticle and outer cortex, contributing to the fiber's flexibility and moisture retention from within.

Table 3: Effect of Molecular Weight on Penetration into Hair Fibers

Molecular Weight (MW) Compound Class Penetration Depth Primary Effect
< 500 Da Amino Acids, Low-MW Surfactants Deep Cortex Volume increase, internal replenishment
~2,500 Da Mid-MW Peptides Cortex Improvement of mechanical properties
> 75,000 Da High-MW Peptides, Polymers Surface Adsorption Surface repair, film formation, smoothing

Data derived from studies on keratin (B1170402) peptides, serving as a proxy for other chemical classes. nih.govnih.gov

Advanced Formulation Design and Engineering Principles

The unique properties of this compound enable its use in advanced formulation designs that go beyond simple emulsions. The core engineering principle is the precise control of pH to manipulate the molecule's state and function throughout the manufacturing process and during product use.

One advanced application is the creation of clear conditioning rinses. By carefully selecting the acid for neutralization and controlling the concentration, it is possible to create a system where the amidoamine salt is fully solubilized, resulting in a transparent product that becomes a conditioning emulsion upon dilution with water during application.

The manufacturing process itself is a key engineering consideration. A "one-pot" process can be used where the amidoamine is dispersed in water, and an acid is added to protonate it and build viscosity in situ. researchgate.net Alternatively, a "two-pot" process involves heating the amidoamine with the oil phase and a neutralized water phase separately before combining them to emulsify. researchgate.net The choice of process depends on the desired final texture and the other ingredients in the formula.

Furthermore, the formation of surface-active complexes between amidoamines and keratin polypeptides has been studied. nih.govresearchgate.net These complexes can be more effective at reducing surface tension than either component alone, suggesting novel approaches for delivering repairing proteins to the hair fiber, engineered through the self-assembly of the amidoamine and the polypeptide. nih.govresearchgate.net These principles highlight how a deep understanding of the physicochemical behavior of this compound allows formulators to engineer sophisticated, high-performance products.

Predictive Modeling for Formulated Product Development

The development of formulated products containing specialty chemicals like this compound is increasingly benefiting from the integration of predictive modeling, driven by artificial intelligence (AI) and machine learning (ML). mdpi.comscilit.com These computational tools are transforming cosmetic and material science by enabling the rapid and accurate prediction of a formulation's properties, performance, and stability before extensive laboratory work is undertaken. mdpi.comsdmimd.ac.in For a cationic surfactant and conditioning agent such as this compound, which is utilized in applications from personal care to industrial products, predictive models can forecast critical attributes and streamline development. specialchem.comnih.govulprospector.com

Furthermore, predictive systems can optimize formulations based on desired outcomes. By employing genetic algorithms, systems can iteratively refine component ratios, using machine learning to predict product attributes and evaluate them against predefined quality criteria until an optimal formulation is identified. greyb.com This approach is highly applicable to systems containing this compound, where its interaction with other components like polymers, emollients, and active ingredients is critical to the final product's performance as a conditioner or antistatic agent. thegoodscentscompany.com

The table below illustrates a conceptual dataset that could be used to train a predictive model for a hair conditioner formulation. The model would aim to predict performance characteristics based on the concentration of key ingredients, including a conditioning agent like this compound.

Table 1: Conceptual Data for Predictive Modeling of a Hair Conditioner

Formulation IDThis compound (%)Cetearyl Alcohol (%)Behentrimonium Chloride (%)Predicted Wet Combing Force (N)Predicted Smoothness (Scale 1-10)
F-0012.05.01.00.858.2
F-0022.55.01.00.728.9
F-0032.06.01.00.888.4
F-0042.56.01.00.759.1
F-0052.05.01.50.798.5
F-0062.55.01.50.689.3

By analyzing such data, a machine learning model can learn the complex relationships between ingredient concentrations and performance outcomes, enabling in-silico (computer-based) optimization and reducing the need for extensive physical prototyping. mdpi.comgreyb.com

Process Optimization in Industrial-Scale Formulation

The industrial-scale production of this compound and its subsequent incorporation into formulated products involves chemical and physical processes that require careful optimization to ensure efficiency, product quality, and cost-effectiveness. This compound belongs to the amidoamine class of compounds, which are typically synthesized through the reaction of a fatty acid or its ester with an amine. sci-hub.seresearchgate.net

Process optimization for the synthesis of amidoamines, which serves as a direct model for this compound production, has been successfully achieved using experimental design software. sci-hub.seresearchgate.net For the synthesis of a similar compound, lauryl amidoamine, researchers used software to optimize reaction conditions such as the molar ratio of reactants, reaction temperature, and reaction time. This approach allows for the systematic exploration of the process parameter space to find the conditions that maximize yield and purity. sci-hub.se

The results from such an optimization study on a related amidoamine are detailed below. The model predicted a maximum yield of 97.22%, which was closely matched by the experimental result of 96.69% under the optimized conditions, demonstrating the accuracy of the model. sci-hub.seresearchgate.net

Table 2: Optimized Synthesis Conditions for an Amidoamine Surfactant

ParameterOptimized ValuePredicted Yield (%)Actual Yield (%)
Molar Ratio (Ethylenediamine to Methyl Laurate)297.2296.69
Reaction Temperature (°C)13597.2296.69
Reaction Time (hours)3.897.2296.69

Source: Adapted from research on lauryl amidoamine synthesis optimization, a process analogous to that of this compound. sci-hub.seresearchgate.net

Beyond the synthesis of the ingredient itself, process optimization is critical during the formulation stage. When incorporating this compound into a final product, such as a conditioner or an industrial coating, the sequence of addition, mixing speed, and temperature must be precisely controlled. For example, in preparing emulsions, the order in which surfactants, oils, and water are combined, along with the energy input for mixing, determines the final droplet size and stability of the emulsion. sci-hub.seresearchgate.net In other material science applications, such as the creation of coated tracer sands for the oil and gas industry, the ratio of the active agent (like an amidoamine-based compound) to the resin and curing agent is critical. An excess or deficiency in any component can lead to coating failure. acs.org Standardized ratios are determined through rigorous optimization experiments to ensure properties like lubrication and thermal toughness are achieved. acs.org

Supramolecular Chemistry and Self Assembly

Investigation of Non-Covalent Interactions in Linoleamidopropyl Dimethylamine (B145610) Systems

The self-assembly and supramolecular architecture of systems containing linoleamidopropyl dimethylamine are governed by a variety of non-covalent interactions. researchgate.net These forces, while individually weaker than covalent bonds, collectively dictate the formation and stability of organized molecular structures in solution. researchgate.net The primary non-covalent forces at play are hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Hydrophobic Interactions: The most significant driving force for the self-assembly of this compound in aqueous environments is the hydrophobic effect. The long, unsaturated C18 alkyl chain, derived from linoleic acid, is nonpolar and repels water molecules. To minimize their contact with water, these hydrophobic tails aggregate, leading to the spontaneous formation of larger structures. This process is entropically favorable as it releases ordered water molecules from the surface of the alkyl chains into the bulk solvent.

Hydrogen Bonding: The amide group (-C(O)NH-) within the this compound structure is a key site for hydrogen bonding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can occur between adjacent this compound molecules, contributing to the stability and order of the resulting self-assembled structures. nih.gov The formation of intermolecular hydrogen bonds can influence the packing and morphology of the aggregates, leading to more defined structures like ribbons or fibers. nih.gov

Electrostatic Interactions: The tertiary dimethylamino group in the head of the molecule is pH-sensitive. In acidic to neutral conditions, this amine group becomes protonated, acquiring a positive charge (-N⁺(CH₃)₂H). This charge leads to electrostatic repulsion between the headgroups of adjacent molecules. This repulsion counteracts the attractive hydrophobic forces pulling the tails together. The balance between these opposing forces is critical in determining the size and shape of the resulting aggregates, such as micelles or vesicles. rsc.org Conversely, at higher pH values, the amine is deprotonated and neutral, which reduces repulsion and can lead to the formation of different, larger aggregates.

The interplay of these interactions is complex and sensitive to environmental conditions such as pH, temperature, and ionic strength. nih.gov For instance, increasing the ionic strength of the solution can screen the electrostatic repulsions between the charged headgroups, promoting the formation of larger aggregates at lower concentrations.

Table 1: Key Non-Covalent Interactions in Amidoamine Systems

Interaction Type Participating Moiety in this compound Typical Energy (kJ/mol) Role in Self-Assembly
Hydrophobic Effect Linoleyl (C18) Alkyl Chain Variable (drives aggregation) Primary driving force for aggregation in water
Hydrogen Bonding Amide Group (-CONH-) 12-30 Provides directional stability and order within aggregates nih.gov
Electrostatic (Ionic) Protonated Dimethylamino Group (-N⁺H(CH₃)₂) 20-40 Controls aggregate size and morphology through repulsion rsc.org
Van der Waals Forces Entire Molecule (especially alkyl chain) 0.4-4 Contributes to the cohesive energy within the hydrophobic core

Molecular Recognition and Host-Guest Chemistry involving Amidoamine Structures

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the binding of a smaller molecule (the "guest") within a cavity or binding site of a larger molecule or molecular assembly (the "host"). nih.gov The self-assembled structures formed by amidoamines like this compound can act as supramolecular hosts, capable of recognizing and encapsulating guest molecules.

The binding in these systems is driven by the same non-covalent interactions that govern self-assembly. rsc.org The interior of a micelle or the bilayer of a vesicle formed by this compound creates a nonpolar microenvironment. This hydrophobic core can serve as a binding site for nonpolar guest molecules that have low solubility in water. The encapsulation of such guests is thermodynamically favorable as it removes the guest from the aqueous environment.

Molecular recognition implies a degree of specificity. In amidoamine systems, recognition can be tuned by several factors:

Size and Shape Complementarity: The cavity of the host structure must be large enough to accommodate the guest. The flexible nature of the alkyl chains in the self-assembled structure allows for some adaptability.

Hydrophobic Matching: The nonpolar character of the guest should be compatible with the hydrophobic interior of the host assembly.

Electrostatic and Hydrogen Bonding: If the guest molecule has polar or charged groups, it can interact with the headgroup region of the amidoamine host. For example, an anionic guest could interact favorably with the cationic, protonated amine headgroups at the surface of a micelle. mdpi.com The amide linkages can also offer specific hydrogen bonding sites for complementary guest molecules.

This capability allows amidoamine assemblies to act as delivery vehicles, for instance, to solubilize and transport hydrophobic drugs, fragrances, or other active agents in aqueous formulations.

Self-Assembly Phenomena and Formation of Ordered Structures

Due to its amphiphilic nature, this compound spontaneously self-assembles in water when its concentration exceeds a certain threshold known as the critical micelle concentration (CMC). The type of ordered structure formed depends on factors like the concentration of the surfactant, pH, temperature, and the geometric packing parameter of the molecule.

Micelles: At concentrations just above the CMC, spherical micelles are often the first structures to form. These consist of a core of hydrophobic linoleyl tails shielded from the water by an outer shell of hydrophilic headgroups.

Vesicles: At higher concentrations or under specific pH conditions, the amphiphiles may arrange into bilayers, which can close upon themselves to form vesicles. nih.govnih.gov Vesicles are hollow spheres with an aqueous core, enclosed by a lipid bilayer membrane. The ability of this compound to form such structures is plausible, given its structural similarity to phospholipids, which are the primary components of biological cell membranes. nih.gov The pH-responsive nature of the headgroup is a key trigger for transitions between different assembled forms, such as from micelles to vesicles. rsc.org

Other Morphologies: Depending on the molecular geometry and intermolecular interactions, other structures such as cylindrical micelles (nanorods) or extended planar bilayers can also form. nih.gov Studies on similar amidoamine oxide surfactants have shown the formation of ribbon-like or rod-like aggregates, with the final morphology being highly dependent on the molecular structure, particularly the length of alkyl chains and the hydrogen bonding capabilities. nih.gov

The self-assembly process is dynamic, with molecules constantly exchanging between the aggregated state and the bulk solution. nih.gov This dynamic nature is a hallmark of supramolecular systems.

Table 2: Potential Self-Assembled Structures of this compound

Structure Description Driving Forces Potential Function
Micelle Spherical aggregate with a hydrophobic core and hydrophilic shell. Hydrophobic effect Solubilization of nonpolar substances
Vesicle Hollow sphere enclosed by a bilayer membrane, containing an aqueous core. Hydrophobic effect, molecular packing Encapsulation of hydrophilic or hydrophobic agents, model membranes nih.govnih.gov
Cylindrical Micelle Elongated, rod-like micellar structures. Changes in packing parameter Viscosity modification, templates for material synthesis
Planar Bilayer Extended, flat sheets of two layers of molecules. Hydrophobic effect Surface coatings, formation of lamellar phases

Design and Synthesis of Functional Supramolecular Materials

The principles of self-assembly can be harnessed to design and create functional supramolecular materials where the properties of the final material are determined by the collective behavior of the assembled molecules, not just the molecules themselves. rsc.orgnih.gov The structure of this compound makes it a versatile building block for such materials.

pH-Responsive Materials: One of the most promising avenues is the development of "smart" or stimuli-responsive materials. The pH-sensitive nature of the dimethylamino headgroup allows for the creation of systems that change their structure and properties in response to a change in pH. nih.govresearchgate.net For example, a solution containing this compound could be formulated to exist as low-viscosity micelles at one pH and transform into a high-viscosity gel composed of entangled cylindrical micelles or vesicles at another pH. This could be used in applications requiring controlled release or triggered thickening.

Hierarchical Structures: By controlling the self-assembly conditions, it is possible to create hierarchical structures where simple building blocks form larger, more complex architectures. nih.gov For instance, individual micelles or nanofibers could potentially be induced to align or pack into even more ordered arrays, leading to materials with anisotropic properties.

Hybrid Materials: this compound assemblies can also serve as templates or scaffolds for the synthesis of other materials. For example, the surface of a vesicle or micelle can be used to catalyze a reaction or to direct the crystallization of an inorganic material, leading to the formation of organic-inorganic hybrid nanomaterials with controlled morphology. The design of such functional materials requires a deep understanding of the fundamental non-covalent interactions and the dynamic nature of the self-assembly process. nih.gov

Future Research Directions and Unexplored Academic Avenues

Advanced Spectroscopic Probes for In Situ Interfacial Characterization

A complete understanding of how Linoleamidopropyl dimethylamine (B145610) functions in various formulations requires a molecular-level picture of its behavior at interfaces (e.g., oil-water, air-water, and solid-liquid). While classical surface tension measurements provide macroscopic information, future research must leverage advanced spectroscopic techniques for in-situ, real-time characterization. These methods can reveal crucial details about molecular orientation, aggregation, and interactions with other species directly at the interface.

Key research opportunities include the application of techniques like heterodyne-detected vibrational sum-frequency generation (HD-VSFG), which can provide information on the orientation of specific molecular groups at an interface. nih.govamolf.nl For instance, HD-VSFG studies could precisely determine the orientation of the linoleyl tail and the dimethylamine headgroup of Linoleamidopropyl dimethylamine at the air-water interface, and how this orientation changes with pH and salinity. nih.gov Another powerful tool is Fourier transform infrared (FTIR) attenuated total reflection (ATR) spectroscopy, which is one of the few techniques capable of exploring solid/liquid interfacial phenomena in situ, even under extreme conditions of high ionic strength or pH. researchgate.net This would be invaluable for studying the adsorption of this compound onto surfaces like hair, skin, or mineral substrates.

Fluorescence spectroscopy, using probes like pyrene, can offer insights into the formation of surfactant aggregates such as hemimicelles at solid-liquid interfaces. columbia.edu The polarity-sensitive fluorescence of these probes can signal the onset of aggregation and characterize the microenvironment within the adsorbed surfactant layer. columbia.edu These advanced methods, when combined, can provide a comprehensive model of the interfacial behavior of this compound, moving beyond static pictures to a dynamic understanding of its performance.

Spectroscopic Technique Information Gained for this compound Potential Application Area
Vibrational Sum-Frequency Generation (VSFG)Molecular orientation of alkyl chains and headgroups at interfaces. nih.govamolf.nlUnderstanding conditioning mechanisms on hair/skin.
FTIR-ATR SpectroscopyIn-situ adsorption kinetics and binding mechanisms on solid surfaces. researchgate.netOptimizing deposition in fabric softeners and hard surface cleaners.
Fluorescence Spectroscopy (with probes)Determination of critical aggregation concentrations at surfaces; polarity of the adsorbed layer. columbia.eduCharacterizing emulsion stability and formulation dynamics.
Electron Spin Resonance (ESR) SpectroscopyConformation and dynamics of adsorbed surfactant molecules. columbia.eduInvestigating the structure of surfactant layers in non-aqueous systems.

Rational Design of this compound Structures for Enhanced Performance

While this compound is an effective molecule, its performance can be further tailored for specific applications through rational molecular design. Contemporary research in surfactant science emphasizes modifying molecular structures to achieve dedicated functionalities. nih.govmdpi.com This involves moving beyond simple homologs to creating architectures that address specific challenges, such as salt tolerance, thermal stability, or targeted deposition.

For this compound, key areas for structural modification include:

The Hydrophobic Tail: The linoleic acid-derived tail can be modified. For example, using different isomers of linoleic acid or fatty acids with varying degrees of unsaturation could impact the molecule's packing at interfaces, its solubility, and its biodegradation profile.

The Amide Linker: The stability and properties of the amide bond could be tuned.

The Propylamine Spacer: The length of the alkyl chain connecting the amide and the tertiary amine (the propyl group) can be varied. Studies on related amidoamine oxides have shown that the length of methylene (B1212753) chains significantly affects aggregate structure and rheological behavior. nih.gov

The Headgroup: The N,N-dimethylamine headgroup can be modified. For instance, creating gemini (B1671429) surfactants by linking two amidoamine molecules with a spacer could dramatically lower the critical micelle concentration (CMC) and improve surface activity, a strategy proven effective for other cationic surfactants. mdpi.com

These rationally designed analogs could then be synthesized and screened for improved performance characteristics, such as enhanced emulsification, superior conditioning effects, or novel rheological properties.

Structural Modification Anticipated Effect on Performance Example Research Goal
Varying fatty acid source (e.g., oleic vs. linoleic)Alters packing efficiency, melting point, and oxidative stability.Develop a more oxidatively stable conditioner for clear formulations.
Changing the diamine spacer lengthModifies headgroup spacing and charge density, affecting rheology. nih.govCreate a more efficient thickening agent for acidic formulations.
Quaternization of the tertiary amineCreates a permanent cationic charge, independent of pH.Improve antistatic properties and biocidal activity. researchgate.net
Dimerization (Gemini Surfactants)Drastically lowers CMC and enhances surface activity. mdpi.comDesign a highly efficient emulsifier for creating stable nanoemulsions.

Integration of Machine Learning and Data Science in Amidoamine Research

The rational design of new surfactant structures can be significantly accelerated by integrating machine learning (ML) and data science. encyclopedia.pub Traditional research and development relies on time-consuming synthesis and testing cycles. ML models, trained on existing data, can predict the properties of novel, un-synthesized molecules, allowing researchers to focus on the most promising candidates. scienomics.com

For amidoamine research, a database could be constructed containing the structures of various fatty amidoamines and their experimentally determined properties (e.g., CMC, surface tension, foaming ability, emulsification index). Machine learning algorithms, particularly graph neural networks (GNNs) which are well-suited for molecular data, can be trained on this dataset. digitellinc.com These models can learn the complex relationships between molecular structure and function, enabling the prediction of properties for new, virtual amidoamine candidates. digitellinc.com

Furthermore, ML can optimize synthesis processes. For related surfactants, ML algorithms have been used to predict the ideal reaction conditions (temperature, pressure, catalyst) to maximize yield and minimize waste. encyclopedia.pub This approach, combined with high-throughput experimentation and robotic platforms, could create a closed-loop system for the rapid discovery and optimization of novel amidoamines, including derivatives of this compound. acs.orgnih.gov

Machine Learning Application Objective Required Data Potential Impact
Quantitative Structure-Property Relationship (QSPR)Predict properties like CMC, HLB, and biodegradability from molecular structure. scienomics.comdigitellinc.comA library of amidoamine structures and their measured properties.Accelerate screening of new molecules; reduce experimental costs.
Phase Diagram PredictionPredict the phase behavior of surfactant-water-oil systems. nih.govnih.govExperimental phase diagrams for a set of related surfactants.Faster formulation development; avoidance of problematic viscous phases.
Synthesis OptimizationIdentify optimal reaction conditions for maximizing yield and purity. encyclopedia.pubDatasets from historical synthesis runs (conditions, yields, impurities).Improve process efficiency and sustainability of production.
High-Throughput Screening AnalysisIdentify lead candidates from large libraries of synthesized compounds. acs.orgProperty data from high-throughput screening assays.Rapidly identify amidoamines with desired performance profiles.

Elucidation of Novel Biotransformation Pathways in Environmental Systems

The environmental fate of surfactants is of paramount importance. While many surfactants are biodegradable, the formation of persistent or bioactive transformation products is a key area of study. nih.gov For this compound, future research should focus on elucidating its complete biotransformation pathways in relevant environmental systems like activated sludge. researchgate.net

Research on similar fatty acid amides provides a starting point. The aerobic biodegradation of N-[3-(dimethylamino)propyl] cocoamide was shown to proceed via the initial hydrolysis of the amide bond, yielding the corresponding fatty acid and diamine (N,N-dimethyl-1,3-propanediamine). nih.gov The complete mineralization of the surfactant then depended on the biodegradability of the released amine. nih.gov However, the same study noted that tertiary fatty acid amides were not transformed by the specific bacterial strains isolated. nih.gov

This suggests that the biotransformation of this compound could be more complex. Systematic studies are needed to identify the microorganisms and enzymes capable of cleaving its amide bond. Furthermore, the fate of the tertiary amine headgroup needs investigation. Studies on other tertiary amines in wastewater have identified biotransformation reactions such as N-oxidation and N-dealkylation as highly relevant pathways. researchgate.net Uncovering these pathways is crucial for a comprehensive environmental risk assessment and for designing future amidoamines with enhanced biodegradability.

Potential Biotransformation Reaction Molecular Site Resulting Product(s) Significance
Amide HydrolysisAmide linkageLinoleic acid and N,N-dimethyl-1,3-propanediamine. nih.govPrimary degradation step, breaking the molecule into two parts.
N-OxidationTertiary amineThis compound N-oxide. researchgate.netCreates a more polar, potentially more water-soluble, metabolite.
N-DealkylationTertiary amineLinoleamidopropyl methylamine (B109427) and formaldehyde. researchgate.netA common pathway for metabolizing tertiary amines in the environment.
β-OxidationLinoleyl tailShortened fatty acid amides.Degradation of the hydrophobic portion of the molecule.

Exploration of this compound in Emerging Material Science Applications

The unique amphiphilic structure of this compound makes it a candidate for applications beyond its traditional roles in personal care. The field of functional surfactants is rapidly expanding, with these molecules being used as building blocks for advanced materials. nih.govresearchgate.net

The pH-responsive nature of the dimethylamine headgroup, combined with the flexible, unsaturated linoleyl tail, could be exploited in "smart" materials. For example, it could be used as a stabilizer for emulsions that can be broken on-demand by a change in pH. It could also be explored as a "surfmer" (surface-active monomer) in emulsion polymerization to create functional latex particles with built-in surface activity and pH-responsiveness. google.com

Furthermore, surfactants are increasingly used as templates or structure-directing agents in the synthesis of nanomaterials. elsevierpure.comijcmas.com The self-assembly of this compound into micelles or other liquid crystalline phases could be used to create ordered porous materials or to control the size and shape of nanoparticles. ijcmas.com Another promising avenue is in the development of bio-instructive materials. Specially designed functional surfactants have been used to create surfaces that can control biological responses, such as inhibiting the formation of bacterial biofilms. nih.govacs.org Exploring the potential of this compound and its derivatives in these advanced applications could lead to novel technologies in fields ranging from catalysis to biomedicine.

Emerging Application Area Potential Role of this compound Key Molecular Feature(s)
Smart/Responsive CoatingsForms a pH-responsive layer that can alter surface properties like wettability.pH-switchable tertiary amine headgroup.
Nanoparticle SynthesisActs as a capping or stabilizing agent to control particle size and prevent aggregation. ijcmas.comAmphiphilic nature, coordination via amine group.
Self-Healing MaterialsEncapsulated within microcapsules as a healing agent that flows upon damage.Liquid nature, ability to interact with polymer matrices.
Template for Porous MaterialsSelf-assembles into ordered structures that can be used to template silica (B1680970) or polymer synthesis.Self-assembly into micelles and liquid crystals.
Bio-instructive SurfacesForms a coating on a material to prevent or promote cell/bacterial adhesion. acs.orgCationic charge (at low pH), specific headgroup/tail interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.